Home > Products > Screening Compounds P117033 > 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride - 1263377-94-1

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride

Catalog Number: EVT-1813081
CAS Number: 1263377-94-1
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Several papers within the provided set deal with molecules containing the piperidine ring system, highlighting its importance in drug discovery. For instance, one study investigates cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogs as potential monoamine transporter inhibitors. This suggests that 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride, with its similar structure, could potentially interact with biological targets like neurotransmitter receptors or transporters.

Overview

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride is a chemical compound categorized as a small molecule. Its structure includes a piperidine ring, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound is classified under the broader category of organic compounds known as piperidines, specifically within the subclass of benzylpiperidines. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various biological pathways .

Synthesis Analysis

The synthesis of 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride can be approached through several methods. One common method involves the alkylation of piperidine derivatives with benzyl halides, followed by subsequent reactions to introduce the methoxy group. This process typically requires careful control of reaction conditions, including temperature and solvents, to optimize yield and purity.

Technical Details

  1. Starting Materials: Piperidine, benzyl chloride, and methanol are typical starting materials.
  2. Reagents: Common reagents include bases such as sodium hydride or potassium carbonate to facilitate the alkylation reaction.
  3. Reaction Conditions: The reactions are often conducted under reflux conditions in an inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates.
Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride can be represented by its chemical formula C13H22Cl2N2OC_{13}H_{22}Cl_2N_2O. The compound features a piperidine ring substituted with a benzyl group and a methoxy group at specific positions.

Structural Data

  • Molecular Weight: Approximately 276.24 g/mol.
  • IUPAC Name: (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-1-one.
  • SMILES Notation: [H][C@@]1(CC2CCN(CC3=CC=CC=C3)CC2)CC2=CC(OC)=C(OC)C=C2C1=O.

The structural analysis reveals that the compound's configuration plays a crucial role in its biological activity, particularly in its interactions with target proteins.

Chemical Reactions Analysis

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride can participate in various chemical reactions typical for amines and heterocycles. These include:

Key Reactions

  1. N-Alkylation: The compound can undergo further N-alkylation to introduce additional substituents on the nitrogen atom.
  2. Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which can enhance solubility and stability.
  3. Reduction Reactions: The ketone functional group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound's properties and enhancing its pharmacological profile.

Mechanism of Action

Process Details

  1. Receptor Interaction: The compound may act as an agonist or antagonist at certain neurotransmitter receptors due to its structural similarity to known ligands.
  2. Enzyme Inhibition: Preliminary studies suggest potential inhibition of enzymes involved in neurotransmitter metabolism, which could lead to increased levels of certain neurotransmitters in the synaptic cleft.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for similar compounds.

Relevant data from studies indicate that modifications to the piperidine ring or substituents significantly influence these properties, affecting both solubility and biological activity .

Applications

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride has potential applications in various scientific fields:

Scientific Uses

  1. Pharmaceutical Research: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems.
  2. Chemical Synthesis: Used as an intermediate in synthesizing other biologically active compounds, particularly those targeting the central nervous system.
  3. Biological Studies: Employed in studies examining receptor interactions and enzyme inhibition mechanisms relevant to drug development.
Synthesis Methodologies and Optimization Strategies

Current Synthetic Routes for Piperidine-Based Amine Derivatives

The synthesis of 1-benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride relies on piperidin-4-one intermediates as key precursors. Two principal routes dominate industrial production: reductive amination of 1-benzyl-3-methoxypiperidin-4-one and chiral resolution of racemic amines using tartaric acid derivatives. The reductive amination approach employs sodium triacetoxyborohydride or cyanoborohydride reagents in aprotic solvents (e.g., dichloromethane or acetonitrile), achieving yields of 68–75% at ambient temperature [6]. Alternatively, chiral resolution utilizes L-di-p-toluoyltartaric acid (L-DTTA) to separate enantiomers from racemic 1-benzyl-3-methoxy-4-aminopiperidine, though this method caps maximum theoretical yield at 50% and requires costly resolving agents [1]. Recent innovations include borane-mediated reductions of ketimines, which circumvent the explosive risks of lithium aluminum hydride (LiAlH₄) but generate borane waste streams complicating purification [1] [9].

Table 1: Comparative Synthetic Routes for Piperidin-4-ylamine Derivatives

MethodReagents/ConditionsYield (%)Key Limitation
Reductive AminationNaBH₃CN, CH₂Cl₂, 25°C, 12h75Cyanide byproduct formation
Chiral ResolutionL-DTTA, ethanol, reflux, 48h40–45*50% yield ceiling
Borane ReductionBH₃·THF, 0°C to reflux, 8h82Complex borane waste management

*Per single enantiomer*

Comparative Analysis of Reductive Amination vs. Asymmetric Hydrogenation Approaches

Reductive amination offers operational simplicity but struggles with stereocontrol, typically producing racemic mixtures requiring downstream resolution. This limitation escalates costs in enantioselective synthesis, as evidenced by the need for multiple crystallization cycles to achieve >99% ee [5]. In contrast, asymmetric hydrogenation of enamine intermediates using transition metal catalysts (e.g., Rh-DuPhos or Ir-XylBINAP) enables direct access to chiral amines. Hydrogenation at 50–100 psi H₂ pressure and 60°C delivers 90–95% ee but mandates high-purity olefin substrates to prevent catalyst poisoning [5] [9]. Industrially, hydrogenation’s catalyst costs (∼$1,500/kg for Rh complexes) and specialized equipment needs favor reductive amination for small-scale API production, despite its lower stereoselectivity [9].

Catalytic Systems for Stereoselective Synthesis: Transition Metal vs. Organocatalytic Strategies

Transition metal catalysis remains dominant for stereoselective piperidine synthesis. Ruthenium-BINAP systems achieve 92% ee in hydrogenating 1-benzyl-3-methoxy-4-aminopiperidin-4-enes but suffer from residual metal contamination (>200 ppm), necessitating costly chelating resins during purification [5] [7]. Organocatalytic reductive amination has emerged as a metal-free alternative, leveraging chiral phosphoric acids (e.g., TRIP) and Hantzsch ester as hydride donors. This method affords 85–88% ee at 0.5–2.0 mol% catalyst loading but requires stoichiometric reductants, limiting scalability [7]. For industrial applications, Raney nickel-mediated dynamic kinetic resolution (DKR) under hydrogen pressure resolves racemic amines in situ, achieving 94% ee and 80% yield in a single step—though substrate scope constraints persist [5].

Table 2: Catalytic Systems for Enantioselective Piperidine Amine Synthesis

Catalyst TypeRepresentative Systemee (%)Catalyst Loading (mol%)Scale-Up Feasibility
Transition MetalRu-(S)-BINAP/diamine920.1High (with Pd scavengers)
Organocatalyst(R)-TRIP/Hantzsch ester881.0Moderate
Heterogeneous MetalRaney Ni/(R,R)-Tartrate9415*High

*Weight-based loading*

Industrial-Scale Challenges: Catalyst Loading, Pressure Sensitivity, and Purification Efficiency

Scaling piperidine amine synthesis introduces three critical hurdles: catalyst efficiency, pressure-dependent steps, and purification bottlenecks. High catalyst loadings (∼15 wt% Raney Ni) in hydrogenation steps risk exothermic runaway reactions, necessitating jacketed reactors for temperature control [5]. Pressure sensitivity complicates asymmetric hydrogenations, where H₂ pressures below 50 psi erode enantioselectivity (<80% ee), while pressures exceeding 100 psi demand specialized vessels escalating capital costs [5] [6]. Purification remains particularly arduous for dihydrochloride salts; extractive workups using methyl tert-butyl ether (MTBE) reduce aqueous solubility of impurities, but residual solvents require multiple azeotropic drying cycles before salt formation [6]. Recent advances employ continuous-flow crystallization with anti-solvent addition (e.g., heptane/2-propanol), achieving 99.5% purity by suppressing oiling-out [6].

Green Chemistry Innovations: Solvent Selection and Waste Minimization

Solvent optimization significantly advances sustainability in piperidine amine synthesis. Replacing dichloromethane (environmental assessment factor: 8.1) with 2-methyl-THF (factor: 2.4) in reductive amination reduces toxicity while maintaining yields at 72% [6] [9]. Water-mediated N-alkylation eliminates halogenated solvents entirely: reacting 3-methoxy-4-aminopiperidine with benzyl chloride in aqueous K₂CO₃ at 80°C achieves 85% yield, though residual benzyl chloride necessitates steam distillation [9]. Waste minimization leverages in situ reagent recycling; borane complexes generated during reductions are hydrolyzed to borate salts, recoverable as boric acid via acidification and crystallization [1]. E-factor analysis reveals solvent use contributes 78% of total waste, driving adoption of solvent-free mechanochemical grinding for L-DTTA resolutions, cutting E-factors from 32 to 11 [1] [9].

Table 3: Solvent Sustainability Metrics in Key Synthesis Steps

Reaction StepTraditional SolventAlternative SolventPMI*E-Factor Improvement
Reductive AminationDichloromethane2-Methyl-THF8.268% reduction
Salt CrystallizationEthanolEthanol/water (3:1)5.142% reduction
ExtractionChloroformMethyl tert-butyl ether3.955% reduction

Process Mass Intensity (kg waste/kg product)

Properties

CAS Number

1263377-94-1

Product Name

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride

IUPAC Name

1-benzyl-3-methoxypiperidin-4-amine;dihydrochloride

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-10-15(8-7-12(13)14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10,14H2,1H3;2*1H

InChI Key

QAVKWCSOEZSZLQ-UHFFFAOYSA-N

SMILES

COC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

COC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.